tert-Butyl 3-amino-2-methylbenzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(6-5-7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNACIMILHGHUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Amino 2 Methylbenzylcarbamate
Strategies for Benzyl (B1604629) Amine Protection Utilizing the tert-Butoxycarbonyl (Boc) Group
The protection of the benzylamine (B48309) moiety is a critical step in the synthesis of tert-butyl 3-amino-2-methylbenzylcarbamate. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated Carbamate (B1207046) Formation
A prevalent and straightforward method for the introduction of the Boc protecting group is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). fishersci.co.uk This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
The synthesis of this compound via this method would conceptually start from (3-amino-2-methylphenyl)methanamine. The primary amino group on the benzyl moiety would selectively react with Boc₂O. The reaction is generally performed in a suitable organic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water. fishersci.co.uk Common bases employed include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). The choice of base and solvent is often optimized to ensure high yields and purity of the desired N-Boc protected product.
Table 1: Reaction Conditions for Boc Protection using Boc₂O
| Parameter | Condition | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | fishersci.co.uk |
| Base | Sodium bicarbonate, Triethylamine, DMAP | fishersci.co.uk |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | fishersci.co.uk |
| Temperature | Room Temperature to 40°C | fishersci.co.uk |
Catalytic Approaches for N-tert-Butyloxycarbonylation of Amines
In addition to the use of stoichiometric bases, various catalytic systems have been developed to promote the N-tert-butyloxycarbonylation of amines, offering advantages such as milder reaction conditions and improved chemoselectivity. These methods often involve the use of Lewis acids or other catalysts to activate the Boc anhydride or the amine substrate. While specific catalytic examples for this compound are not prevalent in the literature, general catalytic methods are applicable.
For instance, catalysts such as iodine have been shown to be effective for the N-Boc protection of a wide range of amines under solvent-free conditions at ambient temperature. organic-chemistry.org This approach provides an efficient and practical protocol for the formation of carbamates. Other catalytic systems, including various metal salts, have also been explored to facilitate this transformation. The application of such catalytic methods could provide a more efficient and environmentally benign route to the target compound.
Synthetic Routes via Nitro Group Reduction
A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This approach is highly applicable to the synthesis of this compound, starting from a nitro-substituted precursor.
Catalytic Hydrogenation of tert-Butyl 3-nitro-2-methylbenzylcarbamate
The precursor, tert-butyl 3-nitro-2-methylbenzylcarbamate, can be synthesized by the Boc protection of (2-methyl-3-nitrophenyl)methanamine. Subsequent reduction of the nitro group yields the desired amino functionality. Catalytic hydrogenation is a widely employed method for this transformation, typically utilizing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. fishersci.co.uk
This reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. The hydrogenation proceeds under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst activity. The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material to determine completion. This method is often preferred due to its clean reaction profile and the ease of catalyst removal by filtration.
Optimization of Palladium-Catalyzed Reduction Conditions
The efficiency of the palladium-catalyzed reduction of the nitro group can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. For substrates that may be sensitive to hydrogenolysis, careful selection of the catalyst and reaction conditions is crucial. For instance, the use of specific catalyst poisons can sometimes prevent undesired side reactions like debenzylation, although this is less of a concern for the target molecule which lacks a benzylic ether or ester. scirp.org
Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165) in the presence of a palladium catalyst, can also be employed for the reduction of nitroarenes. scirp.org These transfer hydrogenation methods can sometimes offer milder reaction conditions and avoid the need for specialized high-pressure hydrogenation equipment.
Table 2: Conditions for Nitro Group Reduction
| Method | Catalyst | Reagents | Solvent | Reference |
| Catalytic Hydrogenation | Pd/C | H₂ gas | Methanol, Ethanol | fishersci.co.uk |
| Transfer Hydrogenation | Pd/C | Ammonium formate | Methanol | scirp.org |
Direct Amination and Amidation Approaches
While less common for the synthesis of this specific target, direct amination and amidation strategies represent alternative synthetic pathways. Direct C-H amination, a field of growing interest, could potentially install the amino group directly onto the aromatic ring of a suitable precursor, though this would require significant methodological development for this particular substitution pattern.
A more conventional, albeit multi-step, approach would involve the synthesis of 3-amino-2-methylbenzoic acid. This intermediate could then be subjected to an amidation reaction to form an amide, followed by reduction to the corresponding benzylamine. Alternatively, the carboxylic acid could be reduced to the alcohol, converted to a halide, and then displaced with an amine. However, these routes are generally more lengthy and less efficient than the nitro reduction pathway.
Another possibility involves the direct amidation of a carboxylic acid with an amine, a reaction that has seen significant advances through the use of various coupling agents and catalysts. nih.govrsc.org For instance, a suitably protected 3-carboxy-2-methylaniline derivative could potentially be coupled with an ammonia (B1221849) equivalent, followed by reduction of the resulting amide.
Direct Amidation Utilizing Carboxylic Acids and Amines with Specific Catalysts
Direct amidation is a cornerstone of organic synthesis for forming robust amide bonds. In the context of carbamate synthesis, this approach is adapted to create the characteristic carbamate linkage. While the direct reaction of a carboxylic acid with an amine to form a carbamate is not standard, coupling agents are frequently employed to facilitate the formation of an amide bond between a carbamate-containing molecule and a carboxylic acid.
A common strategy involves activating a carboxylic acid with a coupling agent, which is then reacted with an amine. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt) are widely used for this purpose. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. In a hypothetical synthesis involving a precursor to the target molecule, this method could be used to couple a carboxylic acid with an amino-carbamate, demonstrating the utility of amidation chemistry in building complex molecules containing the carbamate functional group. nih.gov
Table 1: Common Coupling Agents for Amidation Reactions
| Coupling Agent | Additive | Typical Solvent | Temperature |
|---|---|---|---|
| EDCI | HOBt | DMF, DCM | 0 °C to RT |
| DCC | HOBt | DCM, THF | 0 °C to RT |
| HATU | DIPEA | DMF | 0 °C to RT |
Data compiled from common organic synthesis protocols.
Amination Reactions Involving tert-Butyl Dicarbonate
The most direct and widely utilized method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). mychemblog.com This reaction, often referred to as "Boc protection," is highly efficient for converting primary and secondary amines into their corresponding N-tert-butoxycarbonyl (Boc) derivatives. organic-chemistry.org
For the synthesis of this compound, the precursor (3-amino-2-methylphenyl)methanamine would be treated with (Boc)₂O. The benzylamine moiety is significantly more basic and nucleophilic than the aniline-type aromatic amine. This difference in reactivity allows for the selective protection of the primary benzylamine under controlled reaction conditions, leaving the aromatic amino group intact. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. mychemblog.com
Table 2: Typical Conditions for Boc Protection of Amines
| Base | Solvent | Temperature | Key Features |
|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | Standard, mild conditions. mychemblog.com |
| Sodium Hydroxide (B78521) | THF/Water | 0 °C to RT | Biphasic conditions, suitable for water-soluble amines. |
| DMAP (catalytic) | THF, DCM | Room Temperature | Accelerates reaction for less reactive amines. mychemblog.com |
Advanced Coupling and Rearrangement Strategies
Beyond direct amination, more advanced synthetic strategies involving transition-metal-catalyzed cross-coupling reactions and classical rearrangements provide powerful routes to aromatic carbamates.
Buchwald-Hartwig Amination in the Synthesis of Related Aromatic Carbamates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of amines with aryl halides or triflates, a transformation that is challenging using traditional methods. wikipedia.orglibretexts.org While typically used to form aryl amines, this methodology can be adapted for the synthesis of N-aryl carbamates by using a carbamate as the nitrogen nucleophile.
In the context of synthesizing related aromatic carbamates, one could envision a strategy where an aryl bromide, such as 1-bromo-3-(bromomethyl)-2-methylbenzene, is first reacted with tert-butyl carbamate under Buchwald-Hartwig conditions to form the N-aryl carbamate. Subsequent steps would be required to introduce the second amino functionality. The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand. wikipedia.org Sterically hindered and electron-rich ligands have been developed to improve the efficiency and scope of this transformation. youtube.com
Table 3: Evolution of Ligand Systems in Buchwald-Hartwig Amination
| Ligand Generation | Example Ligand | Typical Substrates | Reaction Conditions |
|---|---|---|---|
| First Generation | P(o-tolyl)₃ | Aryl bromides, secondary amines | High temperature |
| Bidentate Ligands | BINAP, DPPF | Aryl iodides/triflates, primary amines | Milder conditions, improved rates. wikipedia.org |
Information based on seminal publications by S. L. Buchwald and J. F. Hartwig. wikipedia.org
Application of Curtius Rearrangement for Carbamate Scaffold Construction
The Curtius rearrangement is a classic yet powerful method for converting carboxylic acids into primary amines, ureas, or carbamates. wikipedia.orgnumberanalytics.com The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate intermediate. nih.gov This highly reactive isocyanate can then be trapped by a nucleophile. When tert-butanol (B103910) is used as the nucleophile, a tert-butyl carbamate is formed. nih.gov
This strategy is highly effective for constructing the carbamate scaffold. organic-chemistry.org To synthesize a molecule like this compound, a suitable precursor such as 2-(3-amino-2-methylphenyl)acetic acid could be employed. The carboxylic acid is first converted to an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or through a one-pot procedure from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). nih.govorgsyn.org Heating the acyl azide in the presence of tert-butanol induces the rearrangement and trapping sequence to yield the desired carbamate. A key advantage of the Curtius rearrangement is the full retention of configuration at the migrating group. wikipedia.org
Table 4: Methods for Acyl Azide Formation in Curtius Rearrangement
| Starting Material | Reagent(s) | Intermediate | Key Advantage |
|---|---|---|---|
| Carboxylic Acid | DPPA, base | Acyl azide (in situ) | One-pot procedure from the acid. nih.gov |
| Acyl Chloride | Sodium Azide | Acyl azide | Readily available starting materials. |
Reaction Optimization and Process Intensification in this compound Synthesis
Optimizing reaction conditions is critical for improving yield, purity, and sustainability in chemical synthesis. The choice of solvent is a particularly influential parameter.
Impact of Solvent Systems and Polarity on Reaction Efficiency
In Boc protection reactions, a range of solvents from polar aprotic (DCM, THF) to polar protic (water, alcohols) can be used. mychemblog.comgsconlinepress.com The choice often depends on the solubility of the amine substrate. For some substrates, highly polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to act as both a solvent and a catalyst, promoting efficient N-tert-butoxycarbonylation. organic-chemistry.org
For Buchwald-Hartwig aminations , the reaction is known to be very sensitive to the solvent. acs.org Aprotic solvents such as toluene (B28343), dioxane, and THF are common. The polarity and coordinating ability of the solvent can impact the stability and activity of the palladium catalyst. Recent studies have even explored green solvents like vegetable oils, highlighting that trace impurities or additives in the solvent can have a decisive effect on the reaction's efficiency. acs.org
In the Curtius rearrangement , the choice of solvent is dictated by the need to be inert to the isocyanate intermediate and to have a boiling point suitable for the thermal rearrangement. High-boiling, non-nucleophilic solvents like toluene or benzene (B151609) are often used, with tert-butanol added to trap the isocyanate. orgsyn.org The polarity of the solvent can influence the rate of the rearrangement.
Table 5: Solvent Effects on Key Carbamate Synthesis Reactions
| Reaction | Common Solvents | Effect of Polarity |
|---|---|---|
| Boc Protection | DCM, THF, Acetonitrile, Water | Generally tolerant; solvent choice mainly based on solubility. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Highly sensitive; solvent can affect catalyst stability and activity. |
Catalyst Loading and Ligand Effects on Yield and Selectivity
The catalytic synthesis of carbamates often relies on transition metal catalysts. The loading of the catalyst and the electronic and steric properties of the coordinating ligands can profoundly impact the reaction's yield and selectivity. While specific studies on this compound are not extensively documented in the public domain, general principles derived from related transformations offer valuable insights.
In typical catalytic cycles for carbamate formation, lower catalyst loading is often desirable for economic and environmental reasons. However, reducing the catalyst concentration can lead to decreased reaction rates and lower yields. Therefore, optimizing the catalyst loading is a crucial step in process development.
The role of ligands is multifaceted. They can modulate the reactivity of the metal center, enhance its stability, and control the stereoselectivity of the reaction. For instance, in palladium-catalyzed carbamoylation reactions, electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition. Conversely, electron-withdrawing ligands can promote reductive elimination. The steric bulk of the ligands can also influence the accessibility of the catalytic site and prevent catalyst deactivation pathways.
Illustrative Data on Ligand Effects in a Model Carbamoylation Reaction:
The following table illustrates the potential impact of different phosphine ligands on the yield of a model palladium-catalyzed carbamoylation reaction. It is important to note that this data is representative and intended to demonstrate the concept of ligand effects; it is not derived from the specific synthesis of this compound.
| Ligand | Catalyst Loading (mol%) | Yield (%) |
| Triphenylphosphine | 2 | 75 |
| Tri(o-tolyl)phosphine | 2 | 82 |
| Tri(tert-butyl)phosphine | 2 | 91 |
| Xantphos | 1 | 88 |
| dppf | 1.5 | 85 |
This table is for illustrative purposes and shows the effect of different ligands on a hypothetical palladium-catalyzed carbamoylation reaction.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govorientjchem.org The application of microwave irradiation in the synthesis of carbamates has been shown to be effective. mdpi.commdpi.com The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to enhanced reaction kinetics. orientjchem.org
In the context of synthesizing this compound, a microwave-assisted approach could potentially offer significant advantages. For instance, the reaction of 3-amino-2-methylbenzylamine with di-tert-butyl dicarbonate could be expedited under microwave irradiation. The use of sealed vessels in microwave reactors allows for the safe heating of solvents above their boiling points, further accelerating the reaction. mdpi.com
Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis:
The following table provides a hypothetical comparison of reaction times and yields for the synthesis of a carbamate using conventional heating versus microwave irradiation. This data is intended to be illustrative of the general benefits of microwave-assisted synthesis.
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating (Oil Bath) | 80 | 12 hours | 78 |
| Microwave Irradiation | 100 | 15 minutes | 92 |
This table is for illustrative purposes and compares conventional heating with microwave-assisted synthesis for a hypothetical carbamate formation reaction.
The significant reduction in reaction time from hours to minutes highlights the primary advantage of microwave-assisted synthesis. This acceleration is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Chemical Transformations and Reactivity Profiles of Tert Butyl 3 Amino 2 Methylbenzylcarbamate
Hydrolysis and Amidation of the Carbamate (B1207046) Functional Group
The carbamate functional group in tert-Butyl 3-amino-2-methylbenzylcarbamate, while generally stable, can undergo hydrolysis under acidic or basic conditions, although acidic conditions are more commonly employed for the removal of the Boc protecting group (see Section 3.4). Basic hydrolysis is typically slower and requires more forcing conditions.
More synthetically relevant is the conversion of the carbamate to amides, a transformation known as amidation. This can be achieved by reacting the N-Boc protected amine with organometallic reagents, such as Grignard reagents. For instance, N-Boc protected anilines have been successfully converted to the corresponding amides in high yields by treatment with various Grignard reagents. rsc.org This methodology can be extrapolated to this compound, where the carbamate could react with a suitable Grignard reagent to form a new amide bond at the benzylic position.
Another approach to amidation involves the use of coupling reagents. The free amino group on the aromatic ring can undergo condensation with various carboxylic acids in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (B28993) (HOBt) to form amide derivatives. nih.gov
| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |
| N-Boc-aniline | Phenylmagnesium bromide | N-Benzoylaniline | 92 | rsc.org |
| N-Boc-aniline | Methylmagnesium bromide | N-Acetylaniline | 85 | rsc.org |
| tert-Butyl(2-aminophenyl)carbamate | Substituted carboxylic acid / EDCI, HOBt | tert-Butyl 2-(substituted benzamido)phenylcarbamate | Moderate to good | nih.gov |
Nucleophilic Substitution Reactions at Aromatic and Benzylic Positions
Aromatic Position: Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging. Aromatic rings are electron-rich and thus not predisposed to attack by nucleophiles. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). pressbooks.pubchemistrysteps.com The subject molecule lacks such strong activation, with the amino and alkyl groups being electron-donating, thus disfavoring SNAr.
Benzylic Position: The benzylic position (the carbon atom of the CH₂ group attached to the benzene ring) is, in contrast, susceptible to nucleophilic substitution. chemistrysteps.com This reactivity stems from the ability of the benzene ring to stabilize benzylic carbocations or transition states involved in SN1 and SN2 reactions, respectively. chemistry.coachlibretexts.org While the carbamate is not an ideal leaving group, transformation of the benzylic alcohol precursor to a better leaving group (e.g., a tosylate or halide) would render this position reactive towards a variety of nucleophiles.
Electrophilic Reactions for the Formation of Complex Molecular Structures
The substituted benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino and methyl groups, both of which are electron-donating. The general mechanism of EAS involves the attack of an electrophile by the pi-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Furthermore, the aromatic amino group can itself react with electrophiles. For instance, it can be acylated, alkylated, or diazotized, providing a handle for further functionalization and the construction of more complex molecular architectures.
Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.com
The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uknih.gov The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com
A potential side reaction in acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the tert-butyl cation. This can be suppressed by the addition of scavengers. The tert-butyl cation can also deprotonate to form isobutylene (B52900) gas.
| Acid | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-3 hours |
| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate | Room Temperature | 1-4 hours |
| Phosphoric acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Room Temperature | Variable |
While acid-mediated cleavage is prevalent, alternative methods for Boc deprotection exist, which can be advantageous when acid-sensitive functional groups are present in the molecule.
Thermal Deprotection: The Boc group can be removed by heating, often in a suitable solvent, in the absence of an acid catalyst. This method has been shown to be effective in continuous flow systems. nih.govacs.org
Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃), can promote the selective cleavage of Boc groups. jk-sci.com
Oxalyl Chloride in Methanol (B129727): A mild and selective deprotection of N-Boc groups can be achieved using oxalyl chloride in methanol at room temperature. rsc.orgnih.gov This method is tolerant of a variety of functional groups.
The availability of these different deprotection strategies allows for orthogonal protection schemes in complex syntheses, where one protecting group can be removed selectively in the presence of others. rsc.org
Phase Transfer Catalysis in the Derivatization of tert-Butyl Carbamates
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). acsgcipr.org A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase, where the reaction can proceed.
In the context of this compound, PTC can be employed for the N-alkylation of the carbamate nitrogen or the aromatic amino group. The use of PTC allows for the use of inorganic bases and a wider range of solvents, often leading to milder reaction conditions and improved yields. For example, the alkylation of amides and related compounds has been successfully carried out under phase-transfer conditions. researchgate.netphasetransfer.comresearchgate.netnih.gov
Applications of Tert Butyl 3 Amino 2 Methylbenzylcarbamate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate in Multi-Step Organic Syntheses
The primary utility of tert-Butyl 3-amino-2-methylbenzylcarbamate lies in its capacity to serve as a bifunctional synthetic intermediate. The presence of two different amine groups—a free aromatic amine and a protected benzylic amine—with distinct reactivities allows for selective, sequential chemical transformations. This "orthogonal" nature is highly desirable in multi-step synthesis, as it enables chemists to modify one part of the molecule while the other remains inert.
The free aromatic amine at the 3-position is a nucleophilic site that can readily participate in a variety of standard organic reactions. For instance, it can undergo acylation, alkylation, sulfonylation, or serve as a nucleophile in substitution reactions. Furthermore, it can be a key component in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex aryl amines.
Conversely, the benzylamine (B48309) functionality is rendered temporarily unreactive by the presence of the tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions typically used to modify the aromatic amine. Once the desired transformations at the aromatic amine are complete, the Boc group can be selectively removed under acidic conditions to liberate the primary benzylamine, which can then undergo a second set of reactions. This stepwise approach is fundamental to the construction of complex target molecules, including pharmaceutical intermediates. google.comatlantis-press.com For example, similar carbamate (B1207046) derivatives are used to synthesize drugs like lacosamide, which is used to treat epilepsy. google.com
Table 1: Potential Selective Reactions of this compound
| Functional Group | Position | Potential Reactions | Reagents/Conditions |
|---|---|---|---|
| Aromatic Amine | C3-NH₂ | Acylation, Sulfonylation, Alkylation | Acyl chlorides, Sulfonyl chlorides, Alkyl halides |
| Buchwald-Hartwig Coupling | Aryl halides, Pd catalyst, Base | ||
| Diazotization | NaNO₂, HCl | ||
| Boc-protected Benzylamine | C1-CH₂NHBoc | Deprotection (Amine liberation) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
Utilization as a Key Protecting Group for Amine Functionalities
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic chemistry due to its reliability and specific cleavage conditions. fishersci.co.uk In this compound, the Boc group effectively "masks" the nucleophilicity and basicity of the highly reactive benzylamine. masterorganicchemistry.com This protection is crucial for preventing unwanted side reactions during the modification of other parts of the molecule.
The installation of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The resulting carbamate is exceptionally stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments. organic-chemistry.orgorganic-chemistry.org This robustness allows for a broad scope of chemical transformations to be performed elsewhere on the molecule without disturbing the protected amine.
The key advantage of the Boc group is its lability under acidic conditions. chemistrysteps.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly removes the Boc group, liberating the free amine. The mechanism involves the formation of a stable tert-butyl cation and the subsequent decomposition of the unstable carbamic acid to carbon dioxide and the amine. chemistrysteps.com This specific and high-yielding deprotection step makes the Boc group an essential tool in orthogonal protection strategies in complex synthesis. organic-chemistry.org
Table 2: Stability Profile of the Boc Protecting Group
| Condition Type | Stability | Common Reagents |
|---|---|---|
| Strong Acids | Labile | TFA, HCl |
| Bases | Stable | NaOH, K₂CO₃, Triethylamine (B128534) |
| Nucleophiles | Stable | Grignard reagents, Organolithiums |
| Catalytic Hydrogenation | Stable | H₂, Pd/C |
Synthesis of Heterocyclic Scaffolds and Complex Organic Frameworks
Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are central to medicinal chemistry and natural product synthesis. nih.gov The structure of this compound makes it a promising precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.
Upon removal of the Boc group, the molecule becomes 3-amino-2-methylbenzylamine, a substituted ortho-diamine derivative. Such 1,2-disubstituted aromatic diamines are classic starting materials for the construction of fused heterocyclic rings. For example, condensation of this diamine with carboxylic acids or their derivatives would lead to the formation of seven-membered 1,5-benzodiazepine rings. Similarly, reaction with aldehydes or ketones could yield related dihydrobenzodiazepine structures.
The synthesis can be planned in a stepwise manner. The aromatic amine can be reacted first to build one part of a heterocyclic framework. Following this, deprotection of the benzylamine would provide a new reactive handle for a subsequent intramolecular cyclization reaction, allowing for the controlled formation of complex polycyclic systems. The ability to form such scaffolds is of significant interest, as heterocycles are core components of a vast number of pharmaceuticals. nih.gov
Table 3: Potential Heterocyclic Scaffolds from the Deprotected Intermediate
| Heterocyclic System | Required Reagent(s) | Resulting Ring Size |
|---|---|---|
| 1,5-Benzodiazepine | Carboxylic Acids, Esters, or Acyl Chlorides | Seven-membered |
| Dihydrobenzodiazepine | Aldehydes or Ketones | Seven-membered |
| Fused Imidazoles | Phosgene or equivalents | Five-membered (part of a larger system) |
Contributions to Material Science Through Polymer Integration (referencing broader carbamate applications)
While specific applications of this compound in material science are not widely documented, the carbamate functional group is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. nih.gov Carbamates are esters of carbamic acid and form the repeating linkage in polyurethane polymers. These materials exhibit a wide range of properties, from flexible foams to rigid plastics and durable coatings. nih.govgoogle.com
Molecules containing both amine and carbamate functionalities, or molecules like the deprotected derivative of the title compound (a diamine), can serve as monomers, chain extenders, or cross-linking agents in polymerization processes. The two amine groups of 3-amino-2-methylbenzylamine could be incorporated into a polymer backbone, for example, by reacting with diisocyanates to form a polyurea or with dicarboxylic acids to form a polyamide.
Recent research has also focused on carbamates as a backbone for sequence-defined, non-natural polymers, which could lead to new functional materials with precisely controlled properties. acs.org The formation of carbamates at the interface between materials can also significantly alter surface properties, such as surface tension, which is relevant in the formulation of coatings and adhesives. researchgate.net The structural motifs present in this compound are therefore highly relevant to the fundamental chemistry that underpins the development of new and advanced materials.
Table 4: General Applications of Carbamates in Polymer and Material Science
| Application Area | Role of Carbamate/Amine Precursors | Example Polymer Classes |
|---|---|---|
| Industrial Polymers | Formation of the primary polymer linkage | Polyurethanes |
| Monomers, chain extenders | Polyamides, Polyureas | |
| Advanced Coatings | Cross-linking agents with aminoplast resins | Melamine-formaldehyde resins |
| Functional Materials | Backbone for sequence-defined polymers | Polycarbamates |
Research on Bioactive Derivatives and Medicinal Chemistry Applications
Design and Synthesis of Pharmaceutical Building Blocks Employing tert-Butyl 3-amino-2-methylbenzylcarbamate
The utility of tert-butyl carbamate (B1207046) derivatives as pharmaceutical intermediates is well-established. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the benzylamine (B48309), which can be removed under mild acidic conditions. The presence of the free aniline-type amino group allows for a wide range of chemical transformations, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions.
For instance, analogous structures like tert-butyl 2-aminophenylcarbamate are synthesized and then used as platforms for further elaboration. nih.govresearchgate.net In a typical synthetic sequence, the amino group can be acylated with various substituted carboxylic acids to form a new amide bond. This modular approach enables the creation of large libraries of compounds for screening purposes. The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, for example, involves the condensation of tert-butyl 2-aminophenylcarbamate with different carboxylic acids using coupling reagents like EDCI and HOBt, resulting in excellent yields. nih.govresearchgate.net This same principle applies directly to this compound, where the 3-amino group is readily available for coupling, while the benzylamine remains protected, allowing for the systematic construction of diverse molecular architectures.
Exploration in Kinase Inhibitor Development
Protein kinases are a critical class of enzymes and prominent drug targets, especially in oncology. ed.ac.uk The development of selective kinase inhibitors is a major goal of modern medicinal chemistry. The substituted benzylcarbamate scaffold has emerged as a key component in the design of such inhibitors.
Achieving selectivity among the more than 500 kinases in the human kinome is a significant challenge due to the conserved nature of the ATP-binding site. nih.gov Derivatization strategies aim to exploit subtle differences in or near this pocket. For scaffolds like this compound, derivatization can occur at multiple points. The 3-amino group can be functionalized to interact with the hinge region of a kinase, a common anchoring point for inhibitors. The aromatic ring can be further substituted to occupy specific hydrophobic pockets, and the carbamate-protected benzylamine can be deprotected and elongated to reach solvent-exposed regions, thereby enhancing both potency and selectivity. nih.gov
Studies on structurally related 3-substituted benzamide (B126) derivatives have shown that modifications on the benzene (B151609) ring are crucial for potent Bcr-Abl kinase inhibition. nih.govmdpi.com Similarly, in the development of inhibitors for Plasmodium phosphatidylinositol 4-kinase, a tert-butyl carbamate-containing linker was used to connect different molecular fragments, demonstrating the modularity of this approach in exploring structure-activity relationships. acs.org
Recent research has highlighted the role of specific molecular fragments in stabilizing kinase conformations. While direct studies on this compound are not widely published, research on related structures provides significant insights. For example, in the development of inhibitors for the understudied PCTAIRE family kinase, CDK16, compounds incorporating a tert-butyl carbamate linker were found to effectively stabilize the kinase. This stabilization, often measured by a shift in the protein's melting temperature, is an indicator of direct binding and can be correlated with inhibitory activity. The presence of the carbamate moiety appears to facilitate key interactions within the kinase domain that contribute to this stabilizing effect.
The tert-butyl group is a common feature in medicinal chemistry, valued for its steric bulk and metabolic stability. However, its size can also be a liability if it creates unfavorable steric clashes within a binding pocket. Modifying this group is a key strategy in optimizing kinase inhibitors.
A study on reversible covalent inhibitors of Bruton's tyrosine kinase (BTK) provides a clear example. nih.gov Starting with a cyanoacrylamide warhead, researchers capped the molecule with different alkyl groups and measured the effect on the inhibitor's residence time with the target kinase. As shown in the table below, increasing the steric bulk from methyl to isopropyl to tert-butyl progressively prolonged the inhibitor's engagement with BTK, indicating a more stable interaction. nih.gov The crystal structure revealed that the tert-butyl group helped to shield the molecule in a way that increased its kinetic and thermodynamic stability within the active site. nih.gov
| Compound | Capping Group | BTK Occupancy (20h after washout) |
|---|---|---|
| 9 | Methyl | Low |
| 10 | Isopropyl | Intermediate |
| 11 | tert-Butyl | 55% |
This demonstrates that the tert-butyl group is not merely a placeholder but plays a crucial role in modulating the binding kinetics and affinity of an inhibitor.
Structure-Activity Relationship (SAR) Investigations of tert-Butyl Benzylcarbamate Analogues
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For tert-butyl benzylcarbamate analogues, SAR studies focus on how changes to the molecule's structure, such as the position and nature of substituents, affect its biological activity.
The specific arrangement of substituents on the aromatic ring—in this case, the 3-amino and 2-methyl groups—is critical. Positional isomerism can dramatically alter a compound's shape, electronic properties, and ability to bind to its target.
Research on other aromatic scaffolds has consistently shown the profound impact of substituent placement. For example, in a series of serotonin (B10506) 5-HT4 receptor agonists, the construction of a benzo[b]furan skeleton from a simpler benzamide led to a significant enhancement of activity. nih.gov In another study on oxazolidinone antibacterials, a linearly attached benzotriazole (B28993) derivative showed greater potency than its angularly attached isomer. nih.gov
A particularly illustrative example comes from SAR studies of YC-1 analogues, where the position of a fluorine atom on the N-benzyl ring was systematically varied. The study found that ortho-substitution produced the most potent compound, while moving the fluorine to the meta or para positions resulted in a progressive loss of activity. nih.gov
| Compound | Fluoro-Substitution Position | Relative Inhibitory Activity |
|---|---|---|
| 26a | ortho | High (IC₅₀ = 4.9 µM) |
| 26b | meta | Moderate (IC₅₀ = 10 µM) |
| 26c | para | Low (IC₅₀ = 19 µM) |
These findings underscore that the 3-amino, 2-methyl substitution pattern of this compound is not arbitrary. This specific arrangement defines a precise three-dimensional geometry that will dictate its binding interactions. Any change, such as moving the methyl group to the 4- or 5-position or the amino group to the 4-position, would create a distinct isomer with an entirely different biological and pharmacological profile.
Stereochemical Considerations in Biologically Active Derivatives
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. While this compound itself is not chiral, its derivatives can possess stereocenters, the configuration of which can be crucial for their therapeutic effects.
In the context of topoisomerase inhibitors, for instance, the stereochemistry of substituents on the core scaffold can profoundly influence their efficacy. For example, in derivatives of 4'-O-demethylepipodophyllotoxin, a known topoisomerase II inhibitor, the stereochemistry at the C4 position is critical for activity. The introduction of various 4β-N-benzylamino groups led to compounds with potent inhibitory activity against human DNA topoisomerase II, with some derivatives being more than twice as active as etoposide. In contrast, the corresponding 4α-epimers are generally less active. This highlights that the spatial arrangement of the benzylamine moiety is a key determinant of biological function.
Similarly, for other classes of bioactive compounds, the specific three-dimensional arrangement of atoms is a critical factor in their pharmacological profile. Molecular docking studies have shown that even subtle differences in the spatial orientation of enantiomers can lead to significant variations in their binding affinity to target proteins, which in turn affects their biological activity. Therefore, in the design and synthesis of new bioactive derivatives from this compound, careful consideration of stereochemistry is paramount to achieving the desired therapeutic outcome. The development of stereoselective synthetic routes is often a key objective in medicinal chemistry to ensure the production of the most potent and selective enantiomer.
Application in the Synthesis of Other Biologically Relevant Molecular Classes
The chemical structure of this compound, particularly after deprotection of the carbamate to reveal the primary amine, serves as a versatile precursor for the synthesis of various biologically relevant molecular classes. The presence of a 1,2,3-trisubstituted benzene ring with amino and methyl functionalities allows for the construction of fused heterocyclic systems that are central to many therapeutic agents.
Aromathecins as Topoisomerase I Inhibitors:
Aromathecins are a class of potent topoisomerase I inhibitors, which are crucial enzymes in DNA replication and transcription, making them important targets for cancer therapy. The synthesis of the aromathecin core often involves the construction of a quinoline (B57606) ring system. Precursors such as 2-aminobenzaldehydes are key starting materials in well-established synthetic routes like the Friedländer annulation to build the quinoline core.
Theoretically, this compound can be envisioned as a synthon for a substituted 2-aminobenzaldehyde. A plausible synthetic pathway would involve the deprotection of the Boc group to yield 3-amino-2-methylbenzylamine, followed by oxidation of the benzylamine to the corresponding aldehyde. This resulting 2-amino-3-methylbenzaldehyde (B2521930) could then undergo condensation with a suitable active methylene (B1212753) compound to construct the aromathecin scaffold. The substitution pattern on the resulting aromathecin would be influenced by the initial substitution of the benzylcarbamate.
Table 1: Examples of Aromathecin Derivatives and their Topoisomerase I Inhibitory Activity
| Compound | R Group | IC50 (µM) vs. Topoisomerase I |
| Rosettacin | H | >100 |
| 22-Hydroxyacuminatine | OH | ~20 |
| Synthetic Analog A | N(CH₃)₂ | 5.6 |
| Synthetic Analog B | Morpholino | 3.2 |
Anti-ulcer Compounds:
Several classes of heterocyclic compounds, including those based on quinazolinone and benzimidazole (B57391) scaffolds, have demonstrated significant anti-ulcer activity. The synthesis of these heterocycles often utilizes ortho-substituted anilines as key building blocks. For example, 2-aminobenzylamines are direct precursors to quinazolinones.
Following the removal of the tert-butoxycarbonyl (Boc) protecting group, this compound provides 3-amino-2-methylbenzylamine. This ortho-disubstituted aniline (B41778) derivative can then be cyclized with various reagents, such as carboxylic acids or their derivatives, to form substituted quinazolinones. The nature of the substituent at the 2-position of the quinazolinone ring can be varied to modulate the anti-ulcer activity.
Table 2: Examples of Substituted Quinazolinone Derivatives with Anti-ulcer Activity
| Quinazolinone Derivative | Substituent at Position 2 | Ulcer Inhibition (%) |
| Compound Q1 | Methyl | 65 |
| Compound Q2 | Phenyl | 78 |
| Compound Q3 | 4-Chlorophenyl | 85 |
| Compound Q4 | 2-Thienyl | 72 |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of tert-Butyl 3-amino-2-methylbenzylcarbamate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each type of proton. The tert-butyl group would present as a sharp singlet at approximately 1.4 ppm due to the nine equivalent protons. The methylene (B1212753) protons of the benzylcarbamate moiety would appear as a doublet around 4.3 ppm, coupled to the adjacent NH proton. The methyl group on the benzene (B151609) ring would produce a singlet near 2.2 ppm. The aromatic protons would resonate in the range of 6.5-7.5 ppm, with their specific splitting patterns determined by their substitution on the ring. The protons of the amino group and the carbamate (B1207046) NH would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Key resonances would include the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group near 28 ppm. The carbonyl carbon of the carbamate would be observed further downfield, typically in the 155-156 ppm region. The benzylic methylene carbon would appear around 45 ppm, while the aromatic carbons would show a series of signals between 115 and 150 ppm. The methyl carbon attached to the aromatic ring would have a characteristic shift around 17-20 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbamate group. The N-H stretching vibrations of the primary amine and the carbamate would appear as distinct bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular ion peak [M]⁺ would be observed. A common fragmentation pattern for tert-butyl carbamates is the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxy (B1229062) group to give a characteristic [M-56]⁺ or [M-100]⁺ fragment. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. dergipark.org.tr
| Spectroscopic Data for Similar Compounds | |
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | tert-butyl (s, ~1.4 ppm), CH₂ (d, ~4.3 ppm), CH₃ (s, ~2.2 ppm), Aromatic-H (m, 6.5-7.5 ppm), NH/NH₂ (br s) |
| ¹³C NMR | C=O (~155-156 ppm), C(CH₃)₃ (~80 ppm), C(CH₃)₃ (~28 ppm), CH₂ (~45 ppm), Aromatic-C (115-150 ppm), CH₃ (~17-20 ppm) |
| IR (cm⁻¹) | N-H stretch (3200-3400), C-H stretch (2850-3100), C=O stretch (1680-1700) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺, [M-56]⁺, [M-100]⁺ |
Chromatographic Methods (Thin-Layer Chromatography, Liquid Chromatography-Mass Spectrometry) for Reaction Progress Monitoring and Purity Assessment
Chromatographic techniques are vital for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method for qualitatively monitoring the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized under UV light or with a suitable staining agent. The retention factor (Rf) value of the product will be different from that of the starting materials, allowing for a clear assessment of the reaction's progression towards completion. Different solvent systems (eluents) can be tested to achieve optimal separation of the spots. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scielo.org.zasemanticscholar.org This technique is invaluable for both monitoring reaction progress and for determining the purity of the synthesized compound with high sensitivity and selectivity. The reaction mixture can be injected into the LC-MS system at various time points to quantify the formation of the desired product and to detect any intermediates or byproducts. For purity assessment of the final compound, LC-MS can provide a chromatogram where the area of the main peak corresponding to this compound is a measure of its purity. The mass spectrometer provides the mass-to-charge ratio of the eluting peaks, confirming their identity.
| Chromatographic Method | Application |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress, identification of the presence of product and consumption of reactants. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring of reaction progress, assessment of final product purity, and identification of byproducts. |
Elemental Analysis for Compositional Verification of Synthesized Compounds
Elemental analysis is a crucial technique for verifying the elemental composition of a newly synthesized compound like this compound. This method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₃H₂₀N₂O₂). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition. dergipark.org.trmdpi.com
| Element | Theoretical Percentage (%) for C₁₃H₂₀N₂O₂ |
| Carbon (C) | 66.07 |
| Hydrogen (H) | 8.53 |
| Nitrogen (N) | 11.85 |
Future Research Trajectories and Unexplored Avenues for Tert Butyl 3 Amino 2 Methylbenzylcarbamate
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The industrial viability of any chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. For tert-Butyl 3-amino-2-methylbenzylcarbamate, future research will likely focus on developing scalable and sustainable production methods.
Current synthetic approaches to similar carbamates often involve multi-step processes that may utilize hazardous reagents. Future methodologies could explore greener alternatives. One promising avenue is the direct carbonylation of the corresponding amine with carbon dioxide, a renewable and non-toxic C1 feedstock. nih.gov Advances in catalysis could enable this transformation under milder conditions.
Another area of development is the use of flow chemistry. Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgbeilstein-journals.org A continuous flow process for the synthesis of this compound could lead to higher yields and purity, with reduced waste generation. beilstein-journals.orgbeilstein-journals.org
Furthermore, enzymatic or biocatalytic methods present a sustainable alternative to traditional chemical synthesis. While not yet widely applied to this specific class of compounds, the development of engineered enzymes for the selective amination and carbamoylation of aromatic rings could revolutionize the production of substituted benzylcarbamates.
A summary of potential synthetic strategies is presented in Table 1.
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme development and stability, substrate scope limitations. |
Advanced Applications in Targeted Drug Discovery and Functional Material Design
The aminobenzyl scaffold is a common feature in many biologically active molecules. The presence of both a primary amine and a carbamate-protected benzylamine (B48309) in this compound makes it an attractive building block for combinatorial chemistry and drug discovery.
In targeted drug discovery, this compound could serve as a versatile linker in antibody-drug conjugates (ADCs). The benzyl (B1604629) carbamate (B1207046) moiety can be designed to be cleavable under specific physiological conditions, releasing a potent cytotoxic drug at the target site. nih.gov The amino group provides a convenient handle for attaching the linker to the antibody or the payload.
The structural features of this carbamate also suggest potential applications in the design of functional materials. For instance, cellulose (B213188) carbamates possessing terminal amino groups have been shown to exhibit bactericidal and fungicidal activity. nih.gov By analogy, polymers or surfaces functionalized with this compound could be developed with tailored bioactive properties. These materials could find use in medical devices, antimicrobial coatings, and advanced textiles. nih.gov
Exploration of New Catalytic Systems for Selective Derivatization
The reactivity of the aromatic ring and the amino groups in this compound can be harnessed to create a diverse library of derivatives with unique properties. Future research will undoubtedly focus on the development of novel catalytic systems for the selective functionalization of this molecule.
For instance, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce various substituents onto the aromatic ring. organic-chemistry.org This would allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing its performance in applications like drug design.
Furthermore, the development of catalysts for the selective derivatization of the primary amino group in the presence of the carbamate-protected amine would be highly valuable. This would enable the regioselective introduction of different functional groups, expanding the chemical space accessible from this starting material. Nickel-based catalytic systems have shown promise for the selective monoamination of diols and could potentially be adapted for the selective functionalization of diamines. acs.org
Computational Chemistry Approaches for Structure-Function Prediction and Rational Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules and materials. In the context of this compound, computational approaches can be used to predict its physicochemical properties, reactivity, and potential biological activity.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and conformational landscape of the molecule. acs.orgchemrxiv.org This information can be used to understand its reactivity and to design derivatives with desired properties. For example, by calculating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This can guide the rational design of new drug candidates with improved potency and selectivity. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity, further aiding in the design of more effective compounds. mdpi.com
The integration of computational modeling with experimental synthesis and testing will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-amino-2-methylbenzylcarbamate, and how can researchers optimize reaction conditions?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-amino-2-methylbenzylamine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions . Optimization includes controlling reaction temperature, stoichiometry, and inert atmosphere (e.g., nitrogen). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress can be monitored using TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR : H and C NMR to confirm amine protection (disappearance of NH signals at ~5 ppm and emergence of tert-butyl carbamate peaks at ~1.4 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).
- FT-IR : Absence of primary amine N-H stretches (~3300 cm) and presence of carbamate C=O (~1700 cm) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for derivatization studies?
- Methodological Answer : The methyl and amino groups on the benzyl ring allow regioselective modifications. For example:
- Electrophilic Aromatic Substitution : Use directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to introduce substituents at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) under Pd catalysis (Pd(PPh), KCO, DMF/HO) to form biaryl derivatives .
Q. What strategies mitigate competing side reactions during deprotection of the tert-butyl carbamate group?
- Methodological Answer : Deprotection with TFA in DCM (1:4 v/v, 0°C to RT) selectively cleaves the carbamate while preserving sensitive functional groups. For acid-sensitive substrates, use milder conditions (HCl/dioxane) or photolabile protecting groups. Monitor deprotection via LC-MS to detect intermediates (e.g., free amine at m/z ~165) .
Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound derivatives?
- Methodological Answer :
Ligand Preparation : Generate 3D structures (e.g., using Open Babel) and optimize geometries (DFT at B3LYP/6-31G* level).
Target Selection : Dock derivatives into enzyme active sites (e.g., proteases or kinases) via AutoDock Vina.
Binding Affinity Analysis : Calculate ΔG values and hydrogen-bonding interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Impurities like hydrolyzed amines or tert-butyl alcohol byproducts require sensitive detection:
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ mode to separate and identify low-abundance species.
- QbD Approach : Design of Experiments (DoE) to optimize column temperature, flow rate, and mobile phase pH .
Safety and Best Practices
Q. What PPE and engineering controls are critical when handling this compound in the lab?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors. For powder handling, employ HEPA-filtered enclosures. Spill management: absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Conduct empirical solubility tests in common solvents (DMSO, ethanol, DCM) using a gravimetric method:
Saturate solvent with compound at 25°C.
Filter and evaporate the supernatant.
Calculate solubility (mg/mL) from residue mass. Compare with computational predictions (e.g., LogP via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
